3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Overview

Description

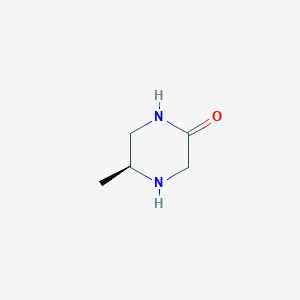

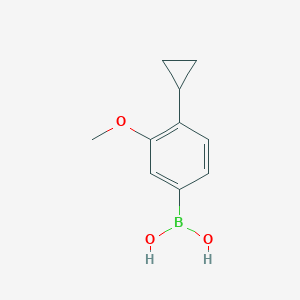

This compound is a boronic ester with a pyrazole ring . The empirical formula is C15H29BN2O3Si . It’s a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a boronic ester and a trimethylsilyl ethoxy methyl group . The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common functional group in organic synthesis, known for its role in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic esters are known to be involved in various types of coupling reactions, including the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 324.3 . It’s soluble in acetone . The melting point ranges from 102.0 to 106.0 °C .Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization

A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This research involved confirming the compound structure through various spectroscopic methods and X-ray diffraction, along with Density Functional Theory (DFT) calculations (Liao, Liu, Wang, & Zhou, 2022).

Molecular Structure and Conformational Analysis

Yang et al. (2021) conducted a study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. They focused on the compound's structure, confirmed through spectroscopic techniques and X-ray diffraction. DFT was used for molecular structure calculations, comparing them with X-ray diffraction values (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Chemical Properties and Applications

Molecular Electrostatic Potential and Orbitals

The study by Huang et al. (2021) on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate explored their molecular electrostatic potential and frontier molecular orbitals using DFT. This research contributes to understanding the physicochemical properties of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Synthesis and Potential Biological Activity

Kong et al. (2016) synthesized an intermediate compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important in biologically active compounds like crizotinib. This work highlights the compound's role in synthesizing biologically significant molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Semiconducting Polymers

Kawashima et al. (2013) used a compound with a similar structure, 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole, for synthesizing naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers, indicating its use in creating high-performance semiconducting polymers (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name |

trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-8-9-18(17-13)12-19-10-11-22(5,6)7/h8-9H,10-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXHEFASXNSIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)

![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)